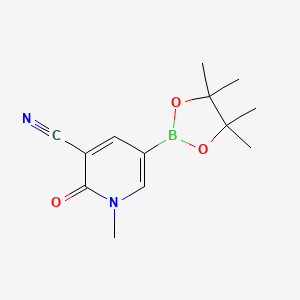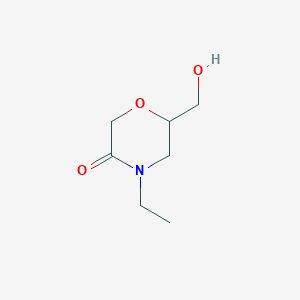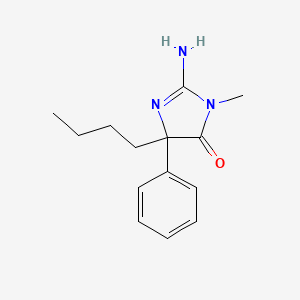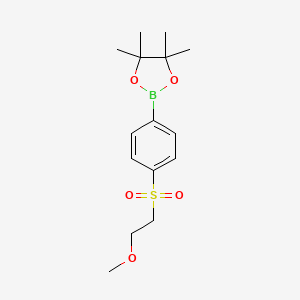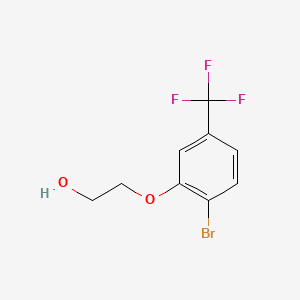
6-Bromo-3-chloroquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-chloro-5-Quinolinecarbonitrile is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-5-Quinolinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives, followed by the introduction of a cyano group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitutions occur at the correct positions on the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-3-chloro-5-Quinolinecarbonitrile may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-chloro-5-Quinolinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-3-chloro-5-Quinolinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Research: The compound serves as a model system for studying various chemical reactions and mechanisms, contributing to the advancement of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-5-Quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substitutions on the quinoline ring can influence the compound’s binding affinity and selectivity towards these targets. The cyano group may also play a role in modulating the compound’s electronic properties, affecting its reactivity and biological activity. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-chloro-3-quinolinecarbonitrile
- 6-bromo-4,8-dichloro-quinoline-3-carbonitrile
- 3-chloro-6-fluoroquinoline
Uniqueness
6-bromo-3-chloro-5-Quinolinecarbonitrile is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other quinoline derivatives. The presence of both bromine and chlorine atoms at specific positions on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H4BrClN2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
6-bromo-3-chloroquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-9-1-2-10-7(8(9)4-13)3-6(12)5-14-10/h1-3,5H |
InChI Key |
IIKNBFABOXHBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CC(=C2)Cl)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
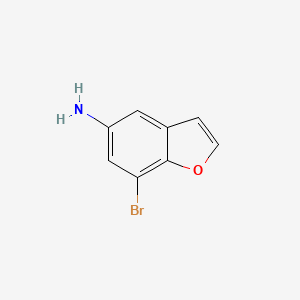

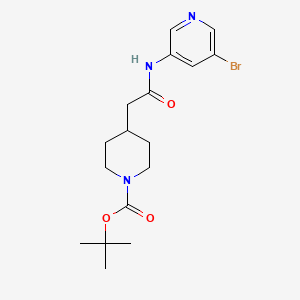
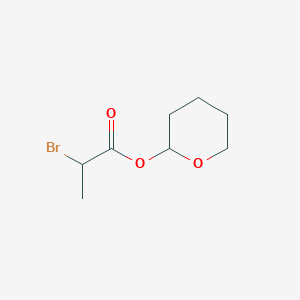

![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
